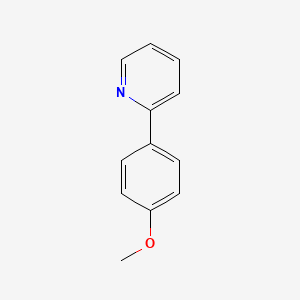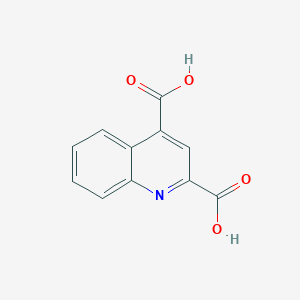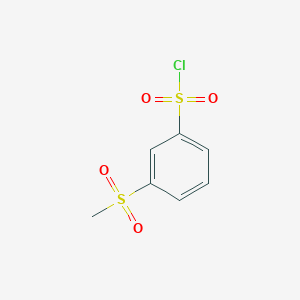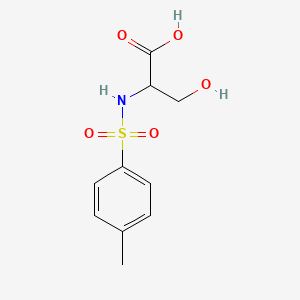
3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The toluene-4-sulfonylamino group suggests that it might have aromatic properties .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the propionic acid group could potentially undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformational Analysis
- Research on 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has led to insights into its crystal structure and variations in L-tyrosine backbone conformation. Studies have shown significant differences in molecular conformation and interactions, including intramolecular aromatic π–π stacking and short intermolecular C-H···O interactions, contributing to our understanding of molecular structures in related compounds (Khan et al., 2011).
Spectroscopic and Thermal Properties
- Investigations into the spectroscopic and thermal properties of 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid have been conducted, providing insights into its structural stability and reactivity under different conditions. These studies help in understanding the material's behavior in various solvent media and its potential applications in temperature-sensitive processes (熊静 et al., 2007).
Supramolecular Structure Formation
- Research on 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has contributed to the development of supramolecular structures. The compound's ability to form hydrogen bonds and engage in π-π interactions leads to unique supramolecular architectures, which are essential for developing advanced materials and nanotechnology applications (Hu & He, 2007).
Synthesis of Functionalized Ionic Liquids
- The compound has been used in synthesizing dual-functionalized zwitterionic salts and acidic room temperature ionic liquids. These synthesized materials have potential applications in creating functionalized ionic liquids or ionic liquid-polymer composites, which are valuable in various industrial processes (Zhu et al., 2007).
Carbodiimide-mediated Reactions
- It has been utilized in carbodiimide-mediated reactions, such as sulfation of hydroxy-amino acids, peptides, and proteins. This method is significant in the radiolabeling of peptides and proteins, providing a tool for advanced biochemical and medical research (Pongor et al., 1985).
Preparative Synthesis of 3-Hydroxy Acids
- The compound plays a role in synthesizing 3-hydroxy acids from ketones and carboxylic acids. This synthesis process is crucial for producing various carboxylic acids and γ-butyrolactones, which have applications in pharmaceutical and chemical industries (Fujita et al., 1978).
Rhodium-catalyzed Reactions
- In the field of organic synthesis, 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid has been involved in Rhodium-catalyzed isomerization and intramolecular redox reactions. This research enhances our understanding of complex organic reactions and contributes to the development of novel synthetic methods (Shikanai et al., 2009).
Eigenschaften
IUPAC Name |
3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRCXFSPMKXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300781 | |
| Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |
CAS RN |
5873-11-0 | |
| Record name | NSC138971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

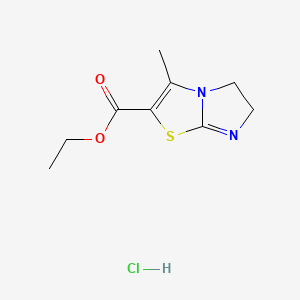

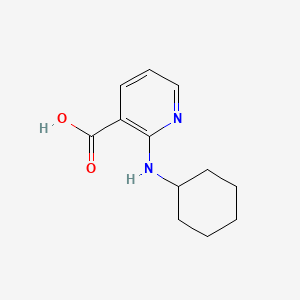

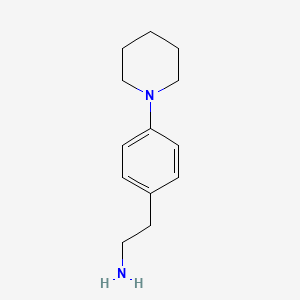
![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)
![4-[(Hydroxyimino)methyl]phenol](/img/structure/B1296232.png)
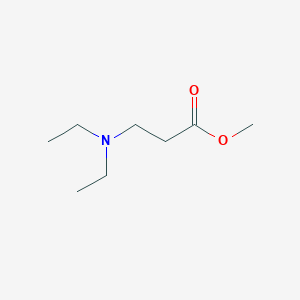
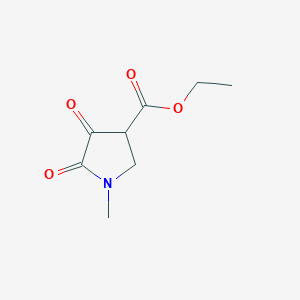
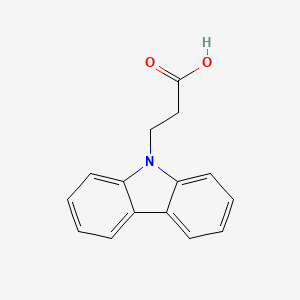
![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)
